molecular formula C17H17N5O3S3 B4141721 N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B4141721
M. Wt: 435.6 g/mol
InChI Key: CAKZZHRELUMNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a thiadiazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps. The starting materials often include benzylthiol, thiadiazole derivatives, and pyrimidine derivatives. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or potassium carbonate. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and removal of by-products would enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
  • **N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide

Uniqueness

What sets N1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S3/c1-2-11-13(24)19-15(20-14(11)25)26-9-12(23)18-16-21-22-17(28-16)27-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,18,21,23)(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKZZHRELUMNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(5-ETHYL-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

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